Stereochemistry-Dependent PEP Inhibition: (3S)-Abo Delivers >4-Fold Higher Potency Than the (3R) Diastereomer
In a systematic structure-activity relationship study, replacement of the central proline in SUAM 1221 with (3S)-Abo (compound 11) yielded an IC50 of 23 µM against Flavobacterium meningosepticum prolyl endopeptidase (PPCE). In contrast, the corresponding diastereomer with inverted C2 stereochemistry (compound 12) showed IC50 >100 µM, representing a greater than 4.3-fold loss in inhibitory potency [1]. The authors explicitly state: 'the stereochemistry at C2 had to be S (for example, compare compounds 11 and 12, with IC50s respectively of 23 and >100 µM).' This is a direct, intra-study, head-to-head comparison using compounds differing only in the configuration at the α-carbon of the amino acid scaffold.
| Evidence Dimension | Prolyl endopeptidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 23 µM (compound 11, (3S)-Abo-pyrrolidine, S configuration at C2) |
| Comparator Or Baseline | IC50 > 100 µM (compound 12, R configuration at C2, same substituents otherwise) |
| Quantified Difference | >4.3-fold potency advantage for (3S) configuration; at minimum a 77 µM IC50 difference |
| Conditions | PPCE from Flavobacterium meningosepticum; in vitro enzymatic assay; compounds synthesized and tested in parallel within the same publication (Portevin et al., 1996) |
Why This Matters
This is the strongest evidence for specifying the (3S) enantiomer in procurement: racemic or (3R) material will exhibit drastically reduced PEP inhibitory activity, undermining experimental reproducibility and wasting resources on inactive stereoisomers.
- [1] Portevin B, Benoist A, Rémond G, Hervé Y, Vincent M, Lepagnol J, De Nanteuil G. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. J Med Chem. 1996;39(12):2379-2391. Table 1: compounds 11 (IC50 23 µM) and 12 (IC50 >100 µM). View Source
